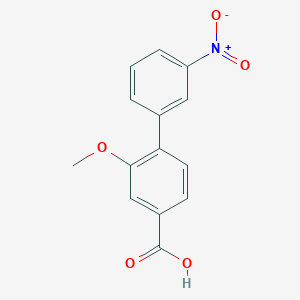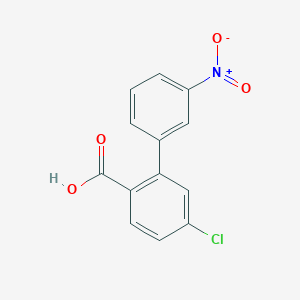
3-Methoxy-4-(3-nitrophenyl)benzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methoxy-4-(3-nitrophenyl)benzoic acid, or 3M4NPA, is an organic compound that is used in a wide variety of scientific applications. It is a white, crystalline solid that is soluble in organic solvents and has a melting point of approximately 127-128°C. 3M4NPA is a common reagent used in organic synthesis and has been used in the production of a variety of organic compounds, including pharmaceuticals, dyes, and polymers. Additionally, 3M4NPA has been studied for its potential biological applications, such as its possible role in the regulation of gene expression, and its potential as a therapeutic agent.
科学的研究の応用
3M4NPA has a variety of scientific applications. One of the most common applications is as a reagent in the synthesis of organic compounds. 3M4NPA is commonly used in the synthesis of pharmaceuticals, dyes, and polymers. Additionally, it has been used in the synthesis of a variety of other organic compounds.
3M4NPA has also been studied for its potential biological applications. It has been shown to inhibit the expression of certain genes, suggesting its potential as a therapeutic agent. Additionally, it has been studied for its potential role in the regulation of cell signaling pathways and its ability to modulate the activity of certain enzymes.
作用機序
The exact mechanism of action of 3M4NPA is not fully understood. However, it is believed to act as an inhibitor of certain gene expression pathways. It is thought to bind to certain transcription factors, preventing them from binding to their target genes and thus inhibiting gene expression. Additionally, it is thought to interact with certain enzymes, modulating their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3M4NPA are not fully understood. However, it is believed to inhibit the expression of certain genes and modulate the activity of certain enzymes. Additionally, it has been shown to interact with certain signaling pathways, suggesting its potential as a therapeutic agent.
実験室実験の利点と制限
The advantages of using 3M4NPA in laboratory experiments include its low cost, its availability, and its solubility in organic solvents. Additionally, it has been shown to inhibit the expression of certain genes, making it a useful tool for studying gene expression.
The limitations of using 3M4NPA in laboratory experiments include its relatively low solubility in aqueous solutions, its relatively low stability, and its potential to interact with certain enzymes and signaling pathways. Additionally, it has not been extensively studied for its potential biological applications, so its effects on cells and tissues are not fully understood.
将来の方向性
The potential future directions for research using 3M4NPA include the further study of its potential biological applications, such as its role in the regulation of gene expression and its potential as a therapeutic agent. Additionally, further research into its biochemical and physiological effects is needed to better understand its potential applications. Additionally, further research into its solubility and stability could lead to the development of more effective and efficient laboratory protocols. Finally, further research into its synthesis methods could lead to the development of more efficient and cost-effective production methods.
合成法
3M4NPA can be synthesized through a variety of methods. The most common method involves the condensation of 3-nitrophenol and 4-methoxybenzoic acid in the presence of an acid catalyst such as sulfuric acid. This reaction produces a white, crystalline solid which is then purified by recrystallization. Additionally, 3M4NPA can be synthesized through the reaction of 3-nitrophenol and 4-methoxybenzoyl chloride in the presence of an acid catalyst. This method is typically used when higher purity is desired.
特性
IUPAC Name |
3-methoxy-4-(3-nitrophenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO5/c1-20-13-8-10(14(16)17)5-6-12(13)9-3-2-4-11(7-9)15(18)19/h2-8H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEFVCIOROCIJPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10690052 |
Source


|
| Record name | 2-Methoxy-3'-nitro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10690052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261934-16-0 |
Source


|
| Record name | 2-Methoxy-3'-nitro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10690052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














